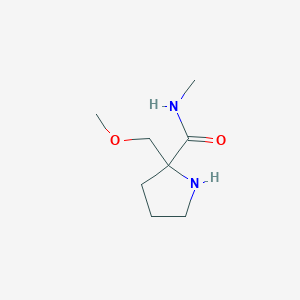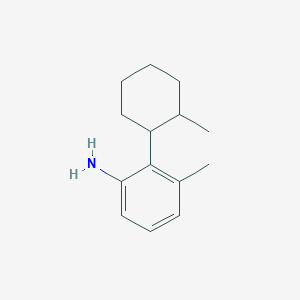![molecular formula C15H21BrO B13232918 ({[4-(Bromomethyl)-4-methylhex-5-en-1-yl]oxy}methyl)benzene](/img/structure/B13232918.png)
({[4-(Bromomethyl)-4-methylhex-5-en-1-yl]oxy}methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[4-(Bromomethyl)-4-methylhex-5-en-1-yl]oxy}methyl)benzene is an organic compound with a complex structure that includes a benzene ring, a bromomethyl group, and a hexenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[4-(Bromomethyl)-4-methylhex-5-en-1-yl]oxy}methyl)benzene typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as 4-methylhex-5-en-1-ol, followed by the formation of the benzyl ether linkage. The reaction conditions often require the use of brominating agents like N-bromosuccinimide (NBS) in the presence of light or radical initiators to achieve the desired bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to minimize by-products is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
({[4-(Bromomethyl)-4-methylhex-5-en-1-yl]oxy}methyl)benzene can undergo various chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
({[4-(Bromomethyl)-4-methylhex-5-en-1-yl]oxy}methyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ({[4-(Bromomethyl)-4-methylhex-5-en-1-yl]oxy}methyl)benzene involves its reactivity with various molecular targets. The bromomethyl group is particularly reactive, allowing the compound to interact with nucleophiles and form covalent bonds. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(bromomethyl)benzoate: Similar in structure but with a different functional group.
4-(Bromomethyl)benzoic acid: Contains a carboxylic acid group instead of the hexenyl chain.
Uniqueness
({[4-(Bromomethyl)-4-methylhex-5-en-1-yl]oxy}methyl)benzene is unique due to its combination of a benzene ring, a bromomethyl group, and a hexenyl chain
Properties
Molecular Formula |
C15H21BrO |
|---|---|
Molecular Weight |
297.23 g/mol |
IUPAC Name |
[4-(bromomethyl)-4-methylhex-5-enoxy]methylbenzene |
InChI |
InChI=1S/C15H21BrO/c1-3-15(2,13-16)10-7-11-17-12-14-8-5-4-6-9-14/h3-6,8-9H,1,7,10-13H2,2H3 |
InChI Key |
SOLRXQGKWZJEDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCOCC1=CC=CC=C1)(CBr)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Methylcyclohexyl)amino]propane-1,3-diol](/img/structure/B13232837.png)
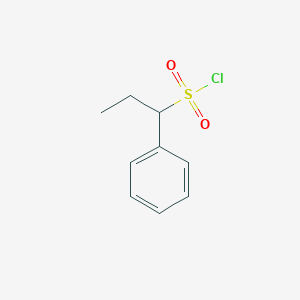
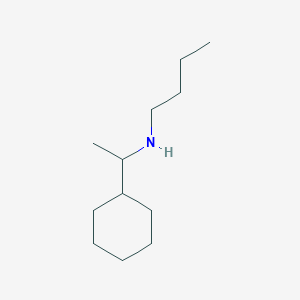
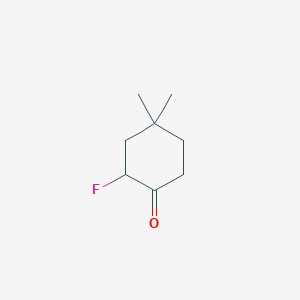
![3,5-dichloro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B13232853.png)
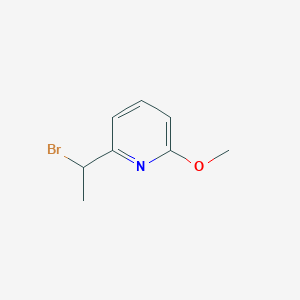
![5-Fluorothieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13232865.png)
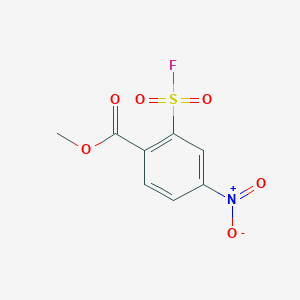
![4-(4-Fluorophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13232892.png)
![2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonyl chloride](/img/structure/B13232904.png)
![1-[6-(3-Nitrophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13232906.png)
![4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile](/img/structure/B13232915.png)
